molecular formula C21H27N3O4 B11007055 2-hydroxy-3-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]quinazolin-4(3H)-one

2-hydroxy-3-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]quinazolin-4(3H)-one

Cat. No.: B11007055
M. Wt: 385.5 g/mol
InChI Key: KBNZXFIULHEYLM-UHFFFAOYSA-N
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Description

3-{4-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-4-OXOBUTYL}-2,4(1H,3H)-QUINAZOLINEDIONE is a complex organic compound with significant potential in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-4-OXOBUTYL}-2,4(1H,3H)-QUINAZOLINEDIONE typically involves multi-step reactions. One common method includes the condensation of anthranilamide with aldehydes or ketones in the presence of a catalyst. This reaction is often carried out under reflux conditions in ethanol, yielding the desired quinazolinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts to enhance reaction efficiency and product yield. Catalysts such as poly(ferric 2-acrylamido-2-methylpropanesulfonate) have been employed to facilitate the Biginelli reaction, which is a key step in the synthesis of quinazolinone derivatives .

Chemical Reactions Analysis

Types of Reactions

3-{4-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-4-OXOBUTYL}-2,4(1H,3H)-QUINAZOLINEDIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazolinone core.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to the formation of dihydroquinazolinones.

Scientific Research Applications

3-{4-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-4-OXOBUTYL}-2,4(1H,3H)-QUINAZOLINEDIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-{4-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-4-OXOBUTYL}-2,4(1H,3H)-QUINAZOLINEDIONE involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may act as a calcium channel blocker, thereby exerting antihypertensive and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-4-OXOBUTYL}-2,4(1H,3H)-QUINAZOLINEDIONE stands out due to its unique structural features and the presence of both quinazolinone and isoquinoline moieties. This dual functionality enhances its potential as a versatile bioactive compound with a broad spectrum of applications.

Properties

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

3-[4-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-4-oxobutyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C21H27N3O4/c25-18(23-13-11-21(28)10-4-3-6-15(21)14-23)9-5-12-24-19(26)16-7-1-2-8-17(16)22-20(24)27/h1-2,7-8,15,28H,3-6,9-14H2,(H,22,27)

InChI Key

KBNZXFIULHEYLM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(CC2C1)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O)O

Origin of Product

United States

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